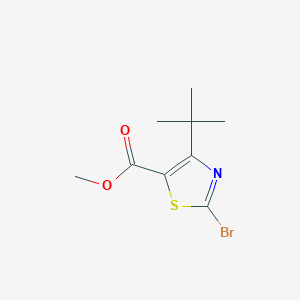

Methyl2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate

Description

Methyl 2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate is a brominated thiazole derivative with a tert-butyl substituent at position 4 and a methyl ester group at position 5. Thiazole derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of a bromine atom at position 2 enhances its reactivity, making it a versatile intermediate for cross-coupling reactions or further functionalization. The bulky tert-butyl group contributes to steric hindrance, which may influence its chemical behavior and biological interactions .

Properties

Molecular Formula |

C9H12BrNO2S |

|---|---|

Molecular Weight |

278.17 g/mol |

IUPAC Name |

methyl 2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C9H12BrNO2S/c1-9(2,3)6-5(7(12)13-4)14-8(10)11-6/h1-4H3 |

InChI Key |

NCGBNZLYWGDLFH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(SC(=N1)Br)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

For the introduction of the tert-butyl group at the 4-position, coupling reactions involving 4-substituted thiazole intermediates are used. For instance, ethyl 2-amino-4-methylthiazole-5-carboxylate can be coupled with tert-butyl-containing carboxylic acids or amines using carbodiimide coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in solvents like DMF at elevated temperatures (around 50 °C).

Subsequent bromination at the 2-position is performed using brominating agents like NBS, achieving regioselective substitution without affecting the tert-butyl group or the ester functionality.

Typical Experimental Conditions and Data

Mechanistic Insights and Research Findings

The one-pot bromination and cyclization method reported by CN102079732B patent demonstrates the use of NBS to brominate the precursor, followed by addition of substituted thioureas to form 2-substituted amino-4-methylthiazole-5-carboxylate salts. Subsequent basification and purification yield high-purity products.

The base-promoted regioselective synthesis reported in the New Journal of Chemistry (2025) highlights the regioselectivity achieved by controlling the reaction conditions and choice of precursors, enabling selective substitution at the 2- and 4-positions on the thiazole ring under metal-free conditions.

Coupling strategies employing carbodiimide chemistry (EDC/HOBt) allow for the introduction of bulky tert-butyl groups at the 4-position on the thiazole ring, as demonstrated in medicinal chemistry research for analog synthesis of thiazole-5-carboxylates with biological activity.

Summary Table of Key Preparation Routes

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 2-position undergoes nucleophilic substitution under controlled conditions.

Cross-Coupling Reactions

The thiazole ring participates in C–H functionalization and cross-couplings:

Example Reaction Pathway

Ethyl 2-bromo-4-methylthiazole-5-carboxylate → Grignard reagent → formylation → oxidation → carboxylate intermediate .

-

Critical Step : Knochel’s turbo-Grignard reagent (iPrMgCl·LiCl) enables efficient bromine-lithium exchange at −78°C .

Ester Functionalization

The methyl ester group at the 5-position undergoes hydrolysis and derivatization:

Heterocyclic Ring Modifications

The thiazole core engages in cycloadditions and ring-opening reactions:

Key Observations

-

Thiourea Reactions : Reacts with thiourea derivatives to form 2-aminothiazoles, though steric effects from the tert-butyl group may reduce yields.

-

Oxidative Functionalization : Limited data; potential for epoxidation or sulfone formation requires further study.

Biological Activity Through Reactivity

Derivatives synthesized via these reactions demonstrate pharmacological relevance:

-

HSET (KIFC1) Inhibition : Carboxamide derivatives (e.g., 2-(3-benzamidopropanamido)thiazole-5-carboxylates) show nanomolar biochemical potency against HSET, a kinesin target in cancer therapy .

-

Structure-Activity Relationship (SAR) : Bromine substitution enhances electrophilicity, while the tert-butyl group improves membrane permeability.

Scientific Research Applications

Methyl2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.

Biological Studies: The compound can be used to study the effects of thiazole derivatives on biological systems.

Industrial Applications: It may be used in the synthesis of other complex molecules for industrial purposes.

Mechanism of Action

The mechanism of action of Methyl2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets in biological systems. The thiazole ring can participate in binding to enzymes or receptors, altering their activity and leading to various biological effects . The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below compares the target compound with key structural analogs, highlighting substituent positions, molecular weights, and applications:

Key Structural Differences and Implications

Substituent Effects on Reactivity: The bromine atom at position 2 in the target compound enables nucleophilic substitution or cross-coupling reactions, unlike the amino group in ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, which facilitates chemisorption in corrosion inhibition .

Ester Group Variations :

- Methyl esters (target compound) are less lipophilic than ethyl esters, which may influence solubility and pharmacokinetics in drug design .

Functional Group Diversity: The hydroxy and phenyl groups in ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate contribute to its antimicrobial activity by interacting with biological targets like lysine aminotransferase (LAT) in tuberculosis .

Research Findings and Data

Thermodynamic and Kinetic Data

- Corrosion inhibition efficiency of ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate reaches ~90% at 0.5 mM concentration in HCl, with adsorption following the Langmuir isotherm .

- The tert-butyl group in the target compound may lower solubility in polar solvents, necessitating formulation adjustments for industrial applications .

Biological Activity

Methyl 2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₉H₁₃BrN₂O₂S

- Molecular Weight : Approximately 261.18 g/mol

- Appearance : White to off-white crystalline powder

- Stability : Stable under standard laboratory conditions

The biological activity of thiazole derivatives, including methyl 2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate, can be attributed to several mechanisms:

- DNA Interaction : Thiazole compounds often bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, which can induce apoptosis in cancer cells.

- Biochemical Pathways : These compounds can influence various biochemical pathways, affecting cellular processes such as cell signaling and gene expression .

- Enzyme Inhibition : The compound may act by inhibiting specific enzymes involved in critical metabolic processes, thereby altering cellular homeostasis .

Antimicrobial Activity

Methyl 2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate has shown potential antimicrobial properties against a range of pathogens:

- Bacterial Activity : Studies indicate that thiazole derivatives possess significant antibacterial properties, with some exhibiting minimum inhibitory concentrations (MIC) in the low micromolar range against various bacterial strains .

- Fungal Activity : Similar compounds have demonstrated antifungal effects, making them candidates for further development as antifungal agents.

Anticancer Activity

Research has highlighted the anticancer potential of thiazole derivatives:

- Cell Proliferation Inhibition : In vitro studies have shown that methyl 2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate can inhibit the proliferation of cancer cells through mechanisms such as inducing cell cycle arrest and apoptosis .

- Selectivity Against Cancer Cells : The compound exhibits selective toxicity towards cancer cells while sparing normal cells, a desirable trait for anticancer agents .

Case Studies and Research Findings

Several studies have investigated the biological activity of thiazole derivatives:

- Antitubercular Activity : A study evaluated various thiazole derivatives for their efficacy against Mycobacterium tuberculosis. Some derivatives showed enhanced potency compared to traditional antitubercular drugs, indicating a promising avenue for developing new treatments .

- Cytotoxicity Studies : Research involving methyl 2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate demonstrated significant cytotoxic effects on cancer cell lines such as MCF-7 and MDA-MB-231. The compound's mechanism was linked to its ability to disrupt microtubule dynamics during mitosis .

Data Table of Biological Activities

Q & A

Q. What are the established synthetic protocols for Methyl 2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step functionalization of the thiazole core. A common approach includes:

- Step 1: Bromination of 4-tert-butyl-1,3-thiazole-5-carboxylic acid at the 2-position using brominating agents like N-bromosuccinimide (NBS) under radical initiation or electrophilic substitution conditions .

- Step 2: Esterification of the carboxylic acid group with methanol in the presence of a dehydration agent (e.g., DCC/DMAP) to form the methyl ester .

Critical Parameters: - Temperature control during bromination (0–25°C) minimizes side reactions.

- Catalyst selection (e.g., H2SO4 vs. TsOH) affects esterification efficiency.

- Purification via column chromatography (hexane/ethyl acetate) ensures >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Assigns substituent positions (e.g., tert-butyl δ ~1.4 ppm; thiazole protons δ 7.5–8.5 ppm). Coupling constants confirm bromine’s electronic effects on the thiazole ring .

- X-ray Crystallography (SHELX): Resolves 3D structure, confirming bromine’s steric impact on the tert-butyl group. SHELXL refinement is recommended for high-resolution data to model disorder in the tert-butyl moiety .

- HRMS (EI/ESI): Validates molecular weight (e.g., [M+H]+ calc. 318.03; observed 318.05) .

Q. How can researchers assess the compound’s biochemical activity in cellular models?

Methodological Answer:

- Enzyme Inhibition Assays: Use recombinant enzymes (e.g., kinases, proteases) to measure IC50 values. Pre-incubate the compound with the enzyme and monitor substrate conversion via fluorescence or absorbance .

- Cellular Uptake Studies: Radiolabel the compound (e.g., 14C-methyl group) and quantify intracellular accumulation in cell lines (e.g., HeLa) using scintillation counting .

- Dose-Response Analysis: Test concentrations from 1 nM–100 µM to identify therapeutic vs. cytotoxic ranges. For example, reports EC50 < 10 µM for antiviral activity in Vero cells .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported bioactivity (e.g., antiviral vs. cytotoxic effects)?

Methodological Answer:

- Target Deconvolution: Use affinity chromatography with immobilized compound to pull down binding proteins from lysates. Identify targets via LC-MS/MS .

- CRISPR Knockout Models: Silence putative targets (e.g., viral polymerases) in cell lines to confirm on-/off-target effects .

- Molecular Dynamics Simulations: Model interactions with viral proteases (e.g., SARS-CoV-2 Mpro) to explain differential inhibition across homologs .

Q. What strategies optimize regioselective bromination in thiazole derivatives?

Methodological Answer:

- Directing Group Engineering: Introduce electron-withdrawing groups (e.g., COOCH3) at the 5-position to direct bromine to the 2-position. DFT calculations predict electrophilic substitution preferences .

- Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance bromine activation. achieved 85% regioselectivity in DMF vs. 60% in THF .

- In Situ Monitoring: Use Raman spectroscopy to track reaction intermediates and adjust stoichiometry dynamically .

Q. How can structural discrepancies between computational predictions and crystallographic data be reconciled?

Methodological Answer:

- Torsional Angle Analysis: Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with SHELX-refined X-ray structures. Discrepancies in tert-butyl orientation may arise from crystal packing forces .

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···Br contacts) to explain deviations from gas-phase models .

- Multi-Conformer Refinement: Use SHELXL’s PART instruction to model alternative conformations of flexible groups (e.g., tert-butyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.